

Dextrose Monohydrate in Plant Tissue Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dextrose monohydrate

Cat. No.: B7885005

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Introduction

Dextrose monohydrate, a readily metabolizable simple sugar, serves as a critical energy source in plant tissue culture media. While sucrose is the most traditionally used carbohydrate, dextrose (D-glucose) offers distinct advantages in specific applications, influencing cellular processes from proliferation to differentiation. As plant-derived compounds are integral to drug discovery and development, optimizing in vitro culture conditions through the careful selection of a carbon source like **dextrose monohydrate** is paramount for enhancing biomass production and the synthesis of target secondary metabolites.

This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of **dextrose monohydrate** in various plant tissue culture formulations.

Application Notes

The Role of Dextrose Monohydrate as a Carbon Source

Plant tissues cultured in vitro are often heterotrophic, lacking sufficient photosynthetic capability to produce their own energy.[1] Therefore, an external carbohydrate source is essential.

Dextrose monohydrate, being a monosaccharide, is directly taken up and utilized by plant cells, bypassing the need for enzymatic hydrolysis that sucrose requires.[2] This direct availability can be advantageous in several culture systems.

Key Applications:

- **Callus Proliferation:** For applications requiring the rapid growth of undifferentiated cells, such as biomass production for secondary metabolite extraction, dextrose can be a superior carbon source. In some species, it has been shown to boost the production of growth hormones while minimizing stress signals, creating an optimal environment for cell division. [\[3\]](#)
- **Somatic Embryogenesis:** The induction and development of somatic embryos is an energy-intensive process. Dextrose has been successfully used in somatic embryogenesis protocols for various plants, including roses, where it was found to be effective for both the induction and proliferation of somatic embryos. [\[4\]](#)
- **Rooting (Rhizogenesis):** The formation of roots is a critical step in the micropropagation of many species. Dextrose has been shown to promote earlier and more prolific root formation in some plants, such as the stone pine, compared to sucrose. [\[5\]](#)
- **Alternative to Sucrose:** In plant species that exhibit poor growth or browning on sucrose-based media, **dextrose monohydrate** can be a viable alternative.

Considerations for Use

- **Osmotic Potential:** When substituting dextrose for sucrose, it is crucial to consider the difference in molecular weight. A solution of 3% dextrose will have a significantly higher molarity and therefore higher osmotic potential than a 3% sucrose solution. [\[3\]](#) This can impact water uptake and potentially induce stress. For direct comparisons, it is recommended to use equimolar concentrations.
- **Sterilization:** Dextrose is more susceptible to degradation during autoclaving than sucrose, which can lead to the formation of potentially inhibitory compounds. For sensitive applications, filter sterilization of a concentrated dextrose solution and its addition to the autoclaved medium is recommended. [\[6\]](#)
- **Species-Specific Responses:** The optimal carbohydrate source and concentration are highly dependent on the plant species and even the specific cultivar. [\[7\]](#) Preliminary studies to compare different carbon sources are always recommended when developing a new protocol.

Data Presentation: Comparative Effects of Dextrose and Other Carbon Sources

The following tables summarize quantitative data from various studies comparing the effects of dextrose (glucose) with other carbon sources on different aspects of in vitro plant culture.

Table 1: Effect of Carbon Source on Shoot Proliferation

Plant Species	Explant	Medium	Carbon Source (Concentration)	Mean Number of Shoots per Explant	Reference
Musa spp. (Banana)	Shoot tip	MS	Dextrose (30 g/L)	4.2	[8]
Sucrose (30 g/L)	5.8	[8]			
Zea mays (Maize)	Embryo	½ MS	Dextrose (1.0%)	10.2 ± 2.1 (cm shoot length)	[9]
Sucrose (0.75%)	12.0 ± 0.6 (cm shoot length)	[9]			
Cissampelos pareira	Axillary bud	MS	Dextrose (2%)	3.26 ± 0.11	[10]
Fructose (2%)	6.4 ± 0.10	[10]			
Sucrose (2%)	5.2 ± 0.15	[10]			

Table 2: Effect of Carbon Source on In Vitro Rooting

Plant Species	Explant	Medium	Carbon Source (Concentration)	Rooting Response	Reference
Pinus pinea (Stone Pine)	Microshoots	-	Glucose (0.117 M)	Earlier and increased number of roots	[5]
Sucrose	Slower root formation	[5]			
Musa spp. (Banana)	Shoot tip	RIM	Glucose (30 g/L)	Minimum days to root initiation	[11]
Sucrose (30 g/L)	Higher number of leaves per plantlet	[11]			

Table 3: Effect of Carbon Source on Somatic Embryogenesis

Plant Species	Explant	Medium	Carbon Source (Concentration)	Response	Reference
Daucus carota (Carrot)	Suspension cells	Liquid	Sucrose (2%)	~1,556 embryos/flask	[8] [12]
	Glucose (3%)	~87 embryos/flask			
Rosa hybrida 'Carola'	Leaf-derived calli	MS	Glucose (30 g/L)	13.33% somatic embryo induction	[4]
Ananas comosus (Pineapple)	Leaf base	MS + Gamborg B5 vitamins	Glucose	106.1 mg fresh weight of callus	
	Sucrose	101.07 mg fresh weight of callus			

Experimental Protocols

Protocol 1: Preparation of a Dextrose-Containing Plant Tissue Culture Medium (e.g., Modified MS Medium)

This protocol describes the preparation of 1 liter of Murashige and Skoog (MS) medium supplemented with **dextrose monohydrate**.

Materials:

- Murashige and Skoog Basal Salt Mixture
- **Dextrose Monohydrate**

- Myo-inositol
- Vitamins (e.g., Nicotinic acid, Pyridoxine-HCl, Thiamine-HCl)
- Amino acids (e.g., Glycine)
- Plant Growth Regulators (as required by the specific protocol)
- Gelling agent (e.g., Agar)
- Distilled or deionized water
- 1M HCl and 1M NaOH for pH adjustment
- Beakers, graduated cylinders, magnetic stirrer, and stir bar
- pH meter
- Autoclave
- Sterile culture vessels

Procedure:

- To a 2L beaker, add approximately 800 mL of distilled water.
- Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- While stirring, add the MS basal salt mixture and allow it to dissolve completely.
- Add other organic supplements such as myo-inositol, vitamins, and amino acids from stock solutions.
- Add the desired amount of **dextrose monohydrate** (e.g., 20-30 g) and stir until fully dissolved.
- Add the required plant growth regulators from stock solutions.
- Adjust the final volume to 1 liter with distilled water.

- Calibrate the pH meter and adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1M NaOH or 1M HCl.
- Add the gelling agent (e.g., 8 g/L agar) and heat the medium while stirring until the agar is completely dissolved.
- Dispense the molten medium into culture vessels.
- Seal the vessels and sterilize by autoclaving at 121°C and 1.05 kg/cm² (15 psi) for 15-20 minutes.
- Allow the medium to cool and solidify in a sterile environment.

Protocol 2: Experiment to Compare the Effects of Different Carbon Sources on In Vitro Shoot Proliferation

This protocol outlines a general methodology to evaluate the efficacy of **dextrose monohydrate** against other carbon sources for a specific plant species.

Experimental Design:

- Plant Material: Uniform and healthy explants (e.g., shoot tips, nodal segments) from an established in vitro culture.
- Basal Medium: A standard medium known to be suitable for the plant species (e.g., MS, Gamborg's B5, WPM).
- Treatments: The basal medium supplemented with different carbon sources at equimolar concentrations. For example:
 - Control: 30 g/L Sucrose
 - Treatment 1: Dextrose (equivalent molarity to 30 g/L sucrose)
 - Treatment 2: Fructose (equivalent molarity to 30 g/L sucrose)
 - Treatment 3: Maltose (equivalent molarity to 30 g/L sucrose)

- Replication: A sufficient number of replicates for each treatment (e.g., 10-20 explants per treatment).
- Culture Conditions: Maintain all cultures under the same controlled environmental conditions (temperature, photoperiod, light intensity).

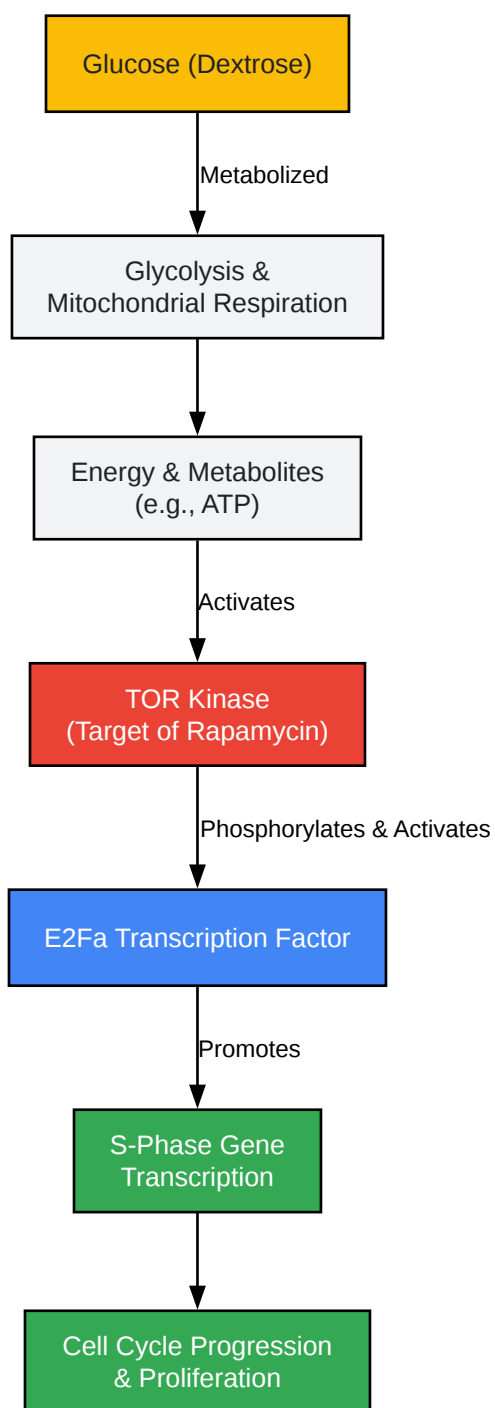
Procedure:

- Prepare the basal medium and divide it into aliquots for each treatment group.
- Add the respective carbon source to each aliquot and prepare the final media as described in Protocol 1.
- In a laminar flow hood, inoculate one explant per culture vessel.
- Incubate the cultures for a defined period (e.g., 4-6 weeks).
- Data Collection: At the end of the culture period, record the following parameters for each explant:
 - Number of new shoots formed
 - Length of the longest shoot (cm)
 - Fresh weight of the proliferated shoots (g)
 - Qualitative observations (e.g., shoot vigor, leaf color, presence of callus).
- Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments.

Visualizations: Signaling Pathways and Workflows

Glucose Signaling in Plant Cells

Dextrose (glucose) not only provides energy but also acts as a signaling molecule that influences plant growth and development. A key pathway involves the Target of Rapamycin (TOR) kinase, a central regulator of cell growth.

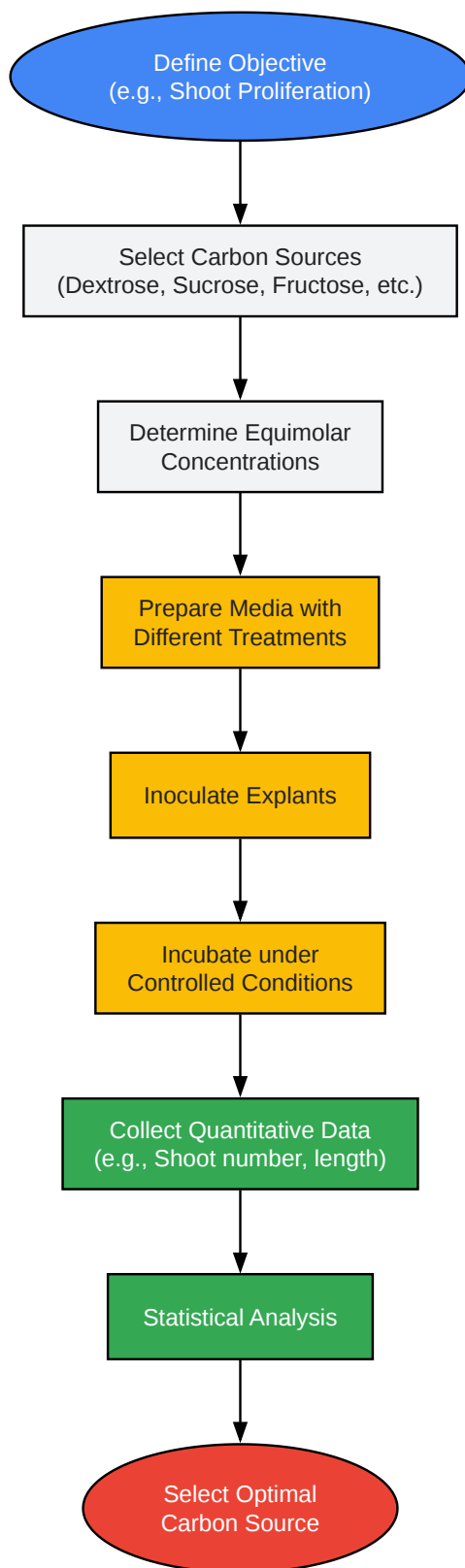


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Caption: Glucose-TOR signaling pathway in plant cells.

Experimental Workflow for Carbon Source Optimization

A systematic approach is necessary to determine the optimal carbon source for a specific plant tissue culture application. The following workflow illustrates the key steps.



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Caption: Workflow for optimizing carbon source in plant tissue culture.

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- To cite this document: BenchChem. [Dextrose Monohydrate in Plant Tissue Culture Media: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7885005#dextrose-monohydrate-in-plant-tissue-culture-media-formulations]

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